1-Boc-3-(4-Aminophenyl)piperidine
Overview
Description
1-Boc-3-(4-Aminophenyl)piperidine is an organic compound with the molecular formula C16H24N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and an aminophenyl group at the 3-position of the piperidine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
It is known to be an impurity in the synthesis of niraparib , a Poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .
Mode of Action
Niraparib binds to PARP, inhibiting its activity and leading to an accumulation of DNA damage in the cell .
Biochemical Pathways
The compound likely affects the DNA repair pathway due to its association with Niraparib, a PARP inhibitor . By inhibiting PARP, DNA damage accumulates in the cell, leading to cell death. This is particularly effective in cancer cells with mutations in BRCA1 and BRCA2, genes that are also involved in DNA repair .
Pharmacokinetics
It is known to be a solid compound that should be stored in a dark place, sealed in dry conditions, at 2-8°c . These storage conditions suggest that the compound may be sensitive to light, moisture, and temperature, which could affect its stability and bioavailability.
Result of Action
As an impurity in niraparib, it may contribute to the accumulation of dna damage in cells by inhibiting parp activity . This can lead to cell death, particularly in cancer cells with BRCA1 and BRCA2 mutations .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-(4-Aminophenyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylic acid tert-butyl ester. This reaction proceeds through a three-step process involving the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(4-Aminophenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield nitro or nitroso derivatives, while reduction reactions typically produce amino derivatives .
Scientific Research Applications
1-Boc-3-(4-Aminophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding
Medicine: It is employed in medicinal chemistry for the development of potential therapeutic agents, including drugs targeting neurological disorders and cancer
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, serving as a key intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-(4-Aminophenyl)piperidine: A similar compound with the Boc group at the 4-position of the piperidine ring.
4-(N-Boc-amino)piperidine: Another related compound with a Boc-protected amino group at the 4-position of the piperidine ring
Uniqueness
1-Boc-3-(4-Aminophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in the study of specific biological pathways .
Properties
IUPAC Name |
tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUANUQBXJNXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007665 | |
Record name | tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875798-79-1 | |
Record name | tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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